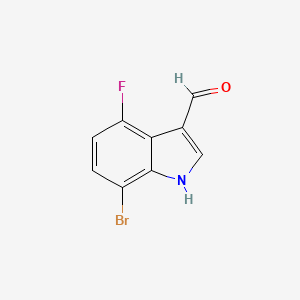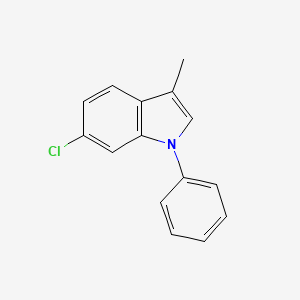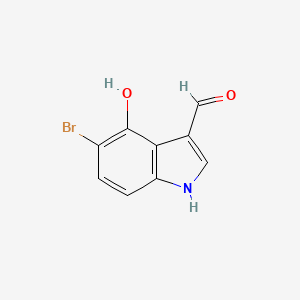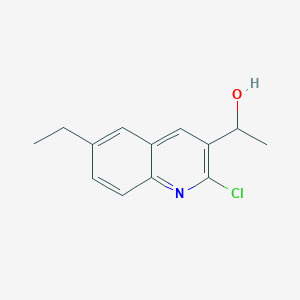
Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle est un composé chimique appartenant à la classe des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé, en particulier, a montré un potentiel significatif dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de la 4-chloro-2-hydroxybenzaldéhyde avec l'acétoacétate d'éthyle en présence d'une base telle que la pipéridine. La réaction se produit généralement sous reflux dans l'éthanol, conduisant à la formation du dérivé chromène souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle utilise souvent la synthèse organique assistée par micro-ondes. Cette méthode est appréciée pour son efficacité et son respect de l'environnement, car elle nécessite moins de temps et produit moins de sous-produits par rapport à la synthèse conventionnelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro.
Substitution : Les réactions de substitution halogénée peuvent introduire différents atomes d'halogène dans le cycle chromène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers chromènes substitués, quinones et dérivés dihydro, qui ont leurs propres propriétés et applications uniques.
Applications de recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Mécanisme d'action
Le mécanisme par lequel le 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle exerce ses effets implique l'inhibition d'enzymes et de voies spécifiques. Par exemple, il a été démontré qu'il inhibait la lipase pancréatique, une enzyme impliquée dans la digestion des graisses alimentaires. Cette inhibition se produit par la liaison du composé au site actif de l'enzyme, empêchant l'accès du substrat et la catalyse subséquente .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate exerts its effects involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-oxo-2H-chromène-3-carboxylate de méthyle
- 6-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle
- 4-chloro-6-fluoro-2-oxo-2H-chromène-3-carboxylate de méthyle
Unicité
Le 4-chloro-2-oxo-2H-chromène-3-carboxylate de méthyle se distingue par son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. La présence du groupe chloro en position 4 améliore son activité antimicrobienne par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
213181-25-0 |
|---|---|
Formule moléculaire |
C11H7ClO4 |
Poids moléculaire |
238.62 g/mol |
Nom IUPAC |
methyl 4-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)8-9(12)6-4-2-3-5-7(6)16-11(8)14/h2-5H,1H3 |
Clé InChI |
WXTCIKRXMUKMFO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)

![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)




